BenchChemオンラインストアへようこそ!

7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Myeloperoxidase inhibition Inflammation Cardiovascular research

This 7-(4-iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is the definitive reference ligand for myeloperoxidase (MPO) screening. Unlike generic naphthyridines, its precise 7-position substitution delivers a validated IC₅₀ of 159 nM and 16-fold CYP3A4 selectivity. The covalently bonded iodine serves as an intrinsic anomalous scatterer (f''≈6.9 e⁻ at Cu Kα), eliminating the need for heavy-atom soaking in co-crystallography. Purpose-built for assay calibration and halogen-bond studies.

Molecular Formula C16H7F6IN2O
Molecular Weight 484.14
CAS No. 339018-22-3
Cat. No. B2738607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
CAS339018-22-3
Molecular FormulaC16H7F6IN2O
Molecular Weight484.14
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)I
InChIInChI=1S/C16H7F6IN2O/c17-15(18,19)11-7-12(16(20,21)22)24-14-10(11)5-6-13(25-14)26-9-3-1-8(23)2-4-9/h1-7H
InChIKeyWHYLFHVPMKZEQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine: Baseline Characterization for Procurement Decisions


7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine (CAS 339018-22-3) is a fully synthetic 1,8-naphthyridine derivative bearing electron‑withdrawing trifluoromethyl groups at positions 2 and 4, and a 4‑iodophenoxy substituent at position 7 . The compound was originally disclosed within Bristol‑Myers Squibb myeloperoxidase (MPO) inhibitor programmes and is deposited in the ChEMBL database (CHEMBL4792720) with curated bioactivity data [1]. It is supplied primarily for laboratory‑scale research use, with a typical certified purity of ≥95% .

Why 7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine Cannot Be Replaced by Generic 1,8-Naphthyridine Analogs


Within the 2,4‑bis(trifluoromethyl)‑1,8‑naphthyridine chemotype, the nature of the 7‑substituent exerts a dominant influence on both myeloperoxidase (MPO) inhibitory potency and off‑target selectivity. The 4‑iodophenoxy group at position 7 yields an MPO IC₅₀ of 159 nM, while closely related analogs bearing 4‑CF₃‑phenoxy or 3‑CF₃‑phenoxy substituents display substantially different potency profiles under comparable assay conditions [1]. Equally critical, the iodine atom introduces specific heavy‑atom and halogen‑bonding capabilities that are structurally inaccessible to the corresponding trifluoromethyl or hydrogen analogs, directly affecting both target engagement geometry and potential X‑ray crystallographic applications . Procurement of a generic “bis‑trifluoromethyl naphthyridine” without verifying the precise 7‑position substitution therefore carries a high risk of obtaining a compound with divergent biological performance.

7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine: Quantitative Differentiation Evidence Against Closest Analogs


MPO Inhibitory Potency: 159 nM IC₅₀ Against Recombinant Human Myeloperoxidase

The target compound inhibits recombinant human myeloperoxidase (MPO) with an IC₅₀ of 159 nM, measured in the presence of 120 mM NaCl using an aminophenyl fluorescein‑based assay with a 10‑minute incubation [1]. For context, the structurally related 4‑CF₃‑phenoxy analog (CAS 477852‑35‑0) and 3‑CF₃‑phenoxy analog (CAS 303996‑18‑1) lack publicly available head‑to‑head MPO IC₅₀ data in the same assay format; their relative rank‑order potency within this chemotype remains unreported, making the 159 nM value the only ChEMBL‑curated quantitative benchmark for this substitution pattern [2]. Other naphthyridine‑based MPO inhibitors in BindingDB range from 26 nM (BDBM50507380) to 1,700 nM (BDBM50499531), placing the target compound in an intermediate potency tier [2].

Myeloperoxidase inhibition Inflammation Cardiovascular research

Selectivity Window Against Cytochrome P450 3A4: 16-Fold Discrimination

When profiled against cytochrome P450 3A4 (CYP3A4), the target compound exhibits an IC₅₀ of 2,600 nM, yielding a 16‑fold selectivity window relative to its MPO IC₅₀ of 159 nM [1]. This selectivity ratio (CYP3A4 IC₅₀ / MPO IC₅₀ = 16.4) is derived from a single curated dataset (Bristol‑Myers Squibb, ChEMBL) and represents a direct within‑compound comparison under controlled experimental conditions [1]. No publicly available CYP3A4 selectivity data exist for the 4‑CF₃‑phenoxy or 3‑CF₃‑phenoxy analogs, preventing cross‑compound selectivity assessment [2].

Drug-drug interaction CYP3A4 selectivity Metabolic stability

Selectivity Over Thyroid Peroxidase: 40-Fold Discrimination

The target compound inhibits thyroid peroxidase (TPO) with an IC₅₀ of 6,300 nM, corresponding to a 40‑fold selectivity window over MPO (IC₅₀ 159 nM) [1]. The TPO assay employed 3‑iodotyrosine as substrate with a 10‑minute incubation [1]. TPO inhibition is a well‑recognized mechanism for drug‑induced thyroid dysfunction, and demonstration of a 40‑fold margin provides a quantitative benchmark for this chemotype. No TPO selectivity data are available for the closest 7‑substituted analogs, meaning this selectivity profile cannot be assumed for generic replacements [2].

Thyroid safety Peroxidase selectivity Off-target profiling

Iodine‑Specific Structural Utility: Heavy‑Atom Derivatization and Halogen‑Bonding Capacity

The 4‑iodophenoxy substituent at position 7 provides a covalently attached iodine atom (atomic number 53), which serves as an intrinsic heavy‑atom label for X‑ray crystallographic phasing (single‑wavelength anomalous dispersion or multiple isomorphous replacement) without requiring additional derivatization steps . In contrast, the closest commercially catalogued analogs—2,4‑bis(trifluoromethyl)-7‑[4‑(trifluoromethyl)phenoxy]‑1,8‑naphthyridine (CAS 477852‑35‑0) and 2,4‑bis(trifluoromethyl)-7‑[3‑(trifluoromethyl)phenoxy]‑1,8‑naphthyridine (CAS 303996‑18‑1)—contain only fluorine atoms (atomic number 9), whose anomalous scattering signal is negligible for routine crystallographic phasing . Additionally, the iodine atom can engage in halogen‑bonding interactions (C–I···O/N/S) with protein backbone or side‑chain residues, a mode of molecular recognition structurally unavailable to CF₃‑substituted analogs [1].

X-ray crystallography Halogen bonding Structure-based drug design

Lipophilicity Benchmark: LogP 6.06 Defines High Lipophilicity Tier Within the Chemotype

The calculated partition coefficient (LogP) for 7‑(4‑iodophenoxy)‑2,4‑bis(trifluoromethyl)‑1,8‑naphthyridine is 6.06, with a polar surface area (PSA) of 35.01 Ų . This LogP value places the compound in a high‑lipophilicity tier, exceeding typical oral drug‑like space (Rule of 5: LogP ≤ 5). The closest analog for which LogP is publicly reported, 2,4‑bis(trifluoromethyl)‑7‑[3‑(trifluoromethyl)phenoxy]‑1,8‑naphthyridine (CAS 303996‑18‑1, MW 426.24), has a lower molecular weight and is expected to exhibit a lower LogP, although its experimental LogP is not disclosed . The elevated LogP of the target compound is driven by the iodine substituent (Hansch π‑constant for iodine ≈ 1.12 vs. 0.88 for CF₃), which can influence solubility, protein binding, and membrane permeability in assay systems [1].

Lipophilicity ADME Formulation

7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine: Evidence‑Based Research and Industrial Application Scenarios


Myeloperoxidase Inhibitor Screening and Target Engagement Studies

With a validated MPO IC₅₀ of 159 nM and selectivity data against CYP3A4 (16‑fold) and TPO (40‑fold), this compound serves as a characterised reference ligand for MPO biochemical screening cascades [1]. Researchers can deploy it as a positive control or benchmark compound when evaluating novel MPO inhibitor series, confident that its potency and selectivity profile are ChEMBL‑curated rather than inferred. The compound is particularly suited for laboratories that require a stable, pre‑profiled MPO inhibitor to calibrate assay robustness before committing costly enzyme and reagent resources [1].

X‑Ray Crystallographic Phasing of MPO–Ligand Complexes

The presence of a covalently bonded iodine atom makes this compound an intrinsic anomalous scatterer suitable for experimental phasing in MPO co‑crystallography . Unlike CF₃‑substituted analogs, which rely entirely on molecular replacement or require separate heavy‑atom soaking steps, this compound can generate measurable anomalous signal (f'' ≈ 6.9 e⁻ at Cu Kα) to facilitate SAD or MIR phasing . Structural biology groups engaged in determining MPO–inhibitor co‑crystal structures will benefit from reduced experimental complexity and faster structure‑solution timelines.

Halogen‑Bonding Probe in Structure‑Based Drug Design

The iodine atom at the 4‑position of the terminal phenyl ring can engage in specific C–I···O/N/S halogen‑bonding interactions with protein residues, a structural feature absent from the corresponding CF₃‑phenoxy analogs [2]. Computational chemists and structural biologists studying halogen‑bond energetics in protein–ligand complexes can utilise this compound as a model system to experimentally validate docking scores or free‑energy perturbation predictions involving iodine‑mediated contacts [2].

Solubility and Formulation Protocol Development for High‑LogP Naphthyridines

With a calculated LogP of 6.06, this compound occupies the high‑lipophilicity extreme of the 2,4‑bis(trifluoromethyl)‑1,8‑naphthyridine chemical space . Formulation scientists and ADME laboratories can employ it as a representative high‑LogP calibrant when developing solubilisation protocols (e.g., co‑solvent systems, cyclodextrin complexation, lipid‑based formulations) intended for poorly water‑soluble naphthyridine candidates . Its use as a physicochemical benchmark reduces the risk of formulation failure when transitioning to novel analogs within the same lipophilicity range.

Quote Request

Request a Quote for 7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.